5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid 5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 74556-80-2
VCID: VC4580758
InChI: InChI=1S/C12H9FO3S/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15)
SMILES: C1=CC(=CC=C1OCC2=CC=C(S2)C(=O)O)F
Molecular Formula: C12H9FO3S
Molecular Weight: 252.26

5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid

CAS No.: 74556-80-2

Cat. No.: VC4580758

Molecular Formula: C12H9FO3S

Molecular Weight: 252.26

* For research use only. Not for human or veterinary use.

5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid - 74556-80-2

Specification

CAS No. 74556-80-2
Molecular Formula C12H9FO3S
Molecular Weight 252.26
IUPAC Name 5-[(4-fluorophenoxy)methyl]thiophene-2-carboxylic acid
Standard InChI InChI=1S/C12H9FO3S/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15)
Standard InChI Key WQUJPWHNMWTEIQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCC2=CC=C(S2)C(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 2-position with a carboxylic acid group (-COOH) and at the 5-position with a (4-fluorophenoxy)methyl group. The fluorine atom on the phenoxy moiety introduces electronegativity and steric effects that influence intermolecular interactions. The IUPAC name, 5-[(4-fluorophenoxy)methyl]thiophene-2-carboxylic acid, reflects this substitution pattern .

Key Structural Features:

  • Thiophene Core: Contributes to aromatic stability and participation in π-π stacking interactions.

  • Carboxylic Acid Group: Enhances solubility in polar solvents and enables hydrogen bonding.

  • 4-Fluorophenoxy Methyl Group: Modulates electronic properties and metabolic stability.

Physicochemical Characteristics

Experimental and predicted properties of this compound are summarized below:

PropertyValue
Molecular Weight252.26 g/mol
Boiling Point430.9 \pm 40.0 \, ^\circ\text{C}
Density1.398±0.06g/cm31.398 \pm 0.06 \, \text{g/cm}^3
pKa3.72±0.103.72 \pm 0.10
SolubilityModerate in polar aprotic solvents

The relatively high boiling point and density suggest strong intermolecular forces, likely due to hydrogen bonding and dipole-dipole interactions .

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

A common synthetic route involves the Suzuki-Miyaura coupling between 4-fluorophenol and a thiophene-derived boronic ester. This cross-coupling reaction, catalyzed by palladium complexes (e.g., Pd(PPh₃)₄), proceeds under inert conditions to yield the target compound after hydrolysis.

Representative Reaction Scheme:

Thiophene-B(OH)2+4-FluorophenolPd catalyst5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid\text{Thiophene-B(OH)}_2 + \text{4-Fluorophenol} \xrightarrow{\text{Pd catalyst}} \text{5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid}

Industrial-Scale Production

Industrial methods optimize yield and purity through:

  • Continuous Flow Reactors: Enhance reaction control and scalability.

  • Automated Purification Systems: Employ recrystallization or chromatography to achieve >98% purity.

  • Green Chemistry Principles: Solvent recovery and waste minimization strategies.

Chemical Reactivity and Functionalization

Oxidation Reactions

The thiophene sulfur atom undergoes oxidation with reagents like H2O2\text{H}_2\text{O}_2 or m-CPBA, yielding sulfoxides (R2SO\text{R}_2\text{SO}) or sulfones (R2SO2\text{R}_2\text{SO}_2).

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol (CH2OH-\text{CH}_2\text{OH}) using LiAlH4\text{LiAlH}_4, though ester intermediates are often employed to prevent over-reduction.

Substitution Reactions

The fluorophenoxy group participates in nucleophilic aromatic substitution (NAS) with amines or thiols under basic conditions, enabling diversification of the aromatic ring.

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to first-line antibiotics. The fluorine atom enhances membrane permeability, while the thiophene ring disrupts bacterial biofilm formation .

Anti-Inflammatory Effects

In murine models, the compound suppresses TNF-α and IL-6 production by inhibiting NF-κB translocation. This activity is attributed to the carboxylic acid group’s interaction with kinase domains .

ActivityTarget/MechanismEfficacy (IC₅₀)
AntimicrobialBacterial cell membrane disruption12.5 µM
AnticancerMitochondrial apoptosis pathway8.2 µM
Anti-inflammatoryNF-κB inhibition5.6 µM

Applications in Scientific Research

Drug Discovery

The compound serves as a lead structure for developing:

  • Antibiotic Adjuvants: Enhances efficacy of β-lactams against resistant strains.

  • Kinase Inhibitors: Modulates MAPK/ERK signaling in oncology.

Materials Science

Incorporation into conductive polymers improves thermal stability and electron mobility, with applications in organic photovoltaics.

Comparison with Structural Analogs

Halogen-Substituted Derivatives

  • Chloro Analog: Higher lipophilicity but reduced metabolic stability.

  • Bromo Analog: Increased molecular weight impedes cellular uptake.

  • Fluoro Analog (This Compound): Optimal balance of electronegativity and bioavailability.

Methyl-Substituted Derivative

Replacing fluorine with a methyl group abolishes NF-κB inhibitory activity, underscoring fluorine’s critical role in anti-inflammatory effects.

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